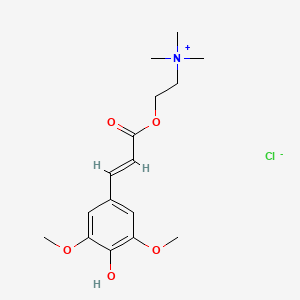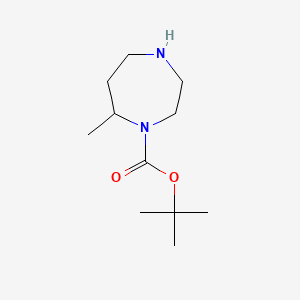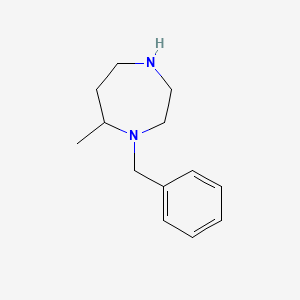
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
描述
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol phosphates. These compounds are crucial in cellular signaling pathways, particularly in the generation and transmission of cellular signals. The compound features C6:0 fatty acids at the sn-1 and sn-2 positions, mimicking the natural stereochemistry of phosphatidylinositol .
作用机制
磷脂酰肌醇-(3,4,5)-P3(1,2-二己酰基)通过作为细胞信号通路中的第二信使发挥作用。它与特定蛋白质结构域(如磷脂酰肌醇结合域 (PH) 结构域)结合,将蛋白质募集到细胞膜上并激活下游信号通路。 该化合物参与了Akt信号通路的激活,该通路调节细胞生长、存活和代谢 .
类似化合物:
磷脂酰肌醇-(4,5)-P2(1,2-二己酰基): 另一种参与细胞信号传导的合成类似物。
磷脂酰肌醇-(4)-P1(1,2-二己酰基): 合成磷脂酰肌醇-(3,4,5)-P3的前体.
独特性: 磷脂酰肌醇-(3,4,5)-P3(1,2-二己酰基)因其特定的磷酸化模式而具有独特性,这使其能够与一组独特的蛋白质相互作用并激活独特的信号通路。 这种特异性使其成为研究人员在理解和操纵细胞信号传导方面的宝贵工具 .
生化分析
Biochemical Properties
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) plays a critical role in the generation and transmission of cellular signals . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)-specific kinases . Hydrolysis of PtdIns- (4,5)-P 2 by PI-specific phospholipase C generates inositol triphosphate (IP 3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade .
Cellular Effects
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 磷脂酰肌醇-(3,4,5)-P3(1,2-二己酰基)的合成涉及在肌醇环的3、4和5位磷酸化磷脂酰肌醇。 这通常使用特定激酶来实现,例如磷脂酰肌醇3-激酶(PI3K)和磷脂酰肌醇-4-磷酸5-激酶 .
工业生产方法: 该化合物的工业生产涉及使用重组激酶的大规模酶促反应。 该工艺针对高产率和高纯度进行了优化,确保了该化合物在研究应用中的有效性 .
化学反应分析
反应类型: 磷脂酰肌醇-(3,4,5)-P3(1,2-二己酰基)经历了几种类型的反应,包括磷酸化、水解和与蛋白质的结合相互作用。
常用试剂和条件:
磷酸化: 由PI3K等激酶催化。
主要产物:
肌醇三磷酸(IP3): 细胞信号传导中的关键第二信使。
二酰基甘油(DAG): 另一种参与信号转导的重要第二信使.
科学研究应用
磷脂酰肌醇-(3,4,5)-P3(1,2-二己酰基)由于其在细胞信号通路中的作用,被广泛用于科学研究。其应用包括:
化学: 研究涉及磷脂酰肌醇的生化途径。
生物学: 研究细胞过程,如细胞生长、存活和代谢。
医学: 研究磷脂酰肌醇在癌症和糖尿病等疾病中的作用。
工业: 用于开发靶向信号通路的药物.
相似化合物的比较
PtdIns-(4,5)-P2 (1,2-dihexanoyl): Another synthetic analog involved in cellular signaling.
PtdIns-(4)-P1 (1,2-dihexanoyl): A precursor in the synthesis of PtdIns-(3,4,5)-P3.
Uniqueness: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is unique due to its specific phosphorylation pattern, which allows it to interact with a distinct set of proteins and activate unique signaling pathways. This specificity makes it a valuable tool in research focused on understanding and manipulating cellular signaling .
属性
IUPAC Name |
tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZPLJSHLDNARZ-XLCQVJATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H54N4O22P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


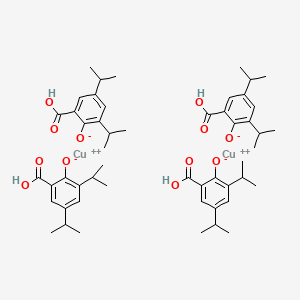

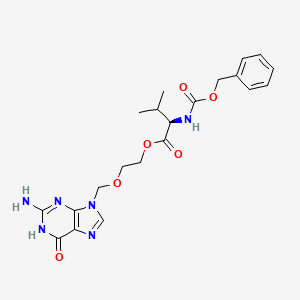
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

